molecular formula C8H11NO2 B1627526 (4-Methoxy-5-methylpyridin-2-yl)methanol CAS No. 94452-65-0

(4-Methoxy-5-methylpyridin-2-yl)methanol

Cat. No. B1627526
Key on ui cas rn: 94452-65-0
M. Wt: 153.18 g/mol
InChI Key: YNQJHJPRQAPKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04981861

Procedure details

47.8 g of (4-methoxy-5-methyl-2-pyridyl)methyl acetate were dissolved in 330 ml of ethanol. 165 ml of 3N sodium hyroxide solution were then added dropwise thereto at 0° and the mixture was stirred at room temperature for a further 3 hours. The ethanol was subsequently removed in vacuo, whereupon the residual aqueous solution was extracted three times with 250 ml of methylene chloride. The organic extracts were dried over sodium sulfate and evaporated in vacuo. The residue crystallizes from petroleum ether and there was obtained 4-methoxy-5-methyl-2-pyridylmethanol of melting point 101-103° .
Name
(4-methoxy-5-methyl-2-pyridyl)methyl acetate
Quantity
47.8 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([CH3:14])=[CH:8][N:7]=1)(=O)C.[OH-].[Na+]>C(O)C>[CH3:13][O:12][C:10]1[C:9]([CH3:14])=[CH:8][N:7]=[C:6]([CH2:5][OH:4])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
(4-methoxy-5-methyl-2-pyridyl)methyl acetate
Quantity
47.8 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=C(C(=C1)OC)C
Name
Quantity
330 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
165 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at 0° and the mixture was stirred at room temperature for a further 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was subsequently removed in vacuo, whereupon the residual aqueous solution
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with 250 ml of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue crystallizes from petroleum ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC(=NC=C1C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.